4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring
Mechanism of Action
Mode of Action
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a highly effective boronic acid used in a rhodium-catalyzed asymmetric 1,4-addition to 4-oxobutenamides . This suggests that the compound may interact with its targets through a mechanism involving the formation of covalent bonds, which is a common mode of action for boronic acids.
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, further contributing to its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in signal transduction, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound’s ability to interact with transcription factors and other regulatory proteins can result in changes in gene expression, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including disruption of metabolic pathways and cellular damage. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions involving diols and other nucleophiles, influencing metabolic processes. Additionally, the trifluoromethyl group can affect the compound’s reactivity and stability, further impacting its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The boronic acid group facilitates binding to transporters and proteins, while the trifluoromethyl group enhances the compound’s stability and reactivity, influencing its distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable phenylboronic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as Umemoto’s reagents or other trifluoromethylating agents.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and methylsulfonyl groups, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the methylsulfonyl group, affecting its reactivity and applications.
4-(Methylsulfonyl)phenylboronic Acid: Contains the methylsulfonyl group but lacks the trifluoromethyl group, influencing its chemical properties and uses.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRNINHXGLIEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674481 | |
Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-16-7 | |
Record name | B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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